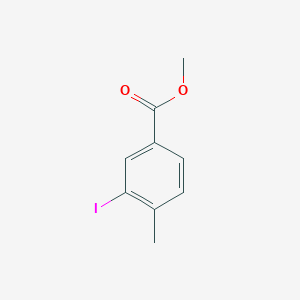

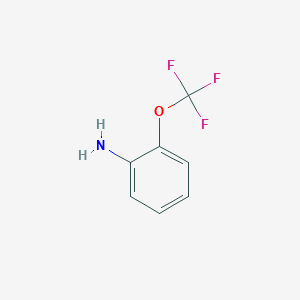

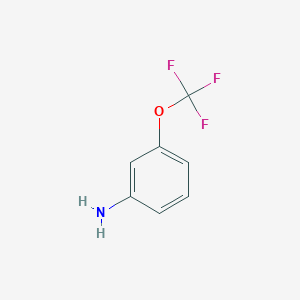

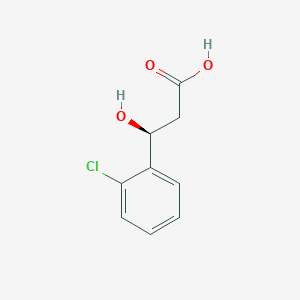

![molecular formula C10H10N4O2S B052573 [(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid CAS No. 114402-22-1](/img/structure/B52573.png)

[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The study of 1,2,4-triazole derivatives, including [(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid, is driven by their broad range of biological activities and chemical functionalities. These compounds are noted for their antioxidant and antiradical activity, with some being compared to amino acids like cysteine due to their free SH-group, highlighting their potential in medical and pharmacological fields (Kaplaushenko, 2019)1.

Synthesis Analysis

Recent literature emphasizes the synthesis of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole, including methods for preparing compounds with varied pharmacological potentials. These derivatives are pivotal in generating products used across pharmaceutical, medical, veterinary, and even agricultural industries, showcasing their versatility and significance in synthetic chemistry (Parchenko, 2019)2.

Molecular Structure Analysis

The molecular structure of triazole derivatives, including [(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid, often involves complex interactions that are crucial for their biological activity. High-resolution spectroscopy and computational studies provide insights into their conformations, helping to understand their reactivity and interaction with biological targets (Issac & Tierney, 1996)3.

Chemical Reactions and Properties

The reactivity of triazole derivatives is marked by their ability to undergo various chemical transformations, offering new opportunities for developing pharmacologically active compounds. The studies highlight the synthetic utility of triazoles in creating diverse molecular structures with significant biological activities (Gomha, Riyadh, Farghaly, & Haggam, 2022)4.

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting points, and stability, are crucial for their practical applications in drug formulation and other areas. Understanding these properties is essential for optimizing their use in various industrial and pharmaceutical contexts.

Chemical Properties Analysis

Triazole derivatives exhibit a wide range of chemical properties, including antioxidant, antimicrobial, and anti-inflammatory activities. These properties are attributed to their unique molecular structures, making them candidates for developing new therapeutic agents (Ohloblina, 2022)[^12^].

For further in-depth exploration and a comprehensive understanding of these aspects, referring to specific studies and reviews on the subject is recommended.

Aplicaciones Científicas De Investigación

-

Field: Organic Chemistry

-

Field: Antimicrobial Research

- Application : Derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated as potential antimicrobial agents .

- Method : The compounds were synthesized by condensing the methyl benzoate and methyl salicylate with various substituents. Their structures were established based on elemental analysis, Fourier transform infrared spectroscopy (FTIR), 1H nuclear magnetic resonance (NMR), and mass spectral data .

- Results : Preliminary results indicate that some of the synthesized compounds exhibit promising activities against four different bacterial and fungal strains .

-

Field: Cancer Research

- Application : Some hybrids of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

- Results : In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM, compared with reference drug doxorubicin (19.7 and 22.6 µM, respectively) .

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c11-14-9(7-4-2-1-3-5-7)12-13-10(14)17-6-8(15)16/h1-5H,6,11H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKJHOYDQUYSEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

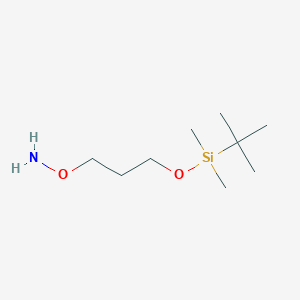

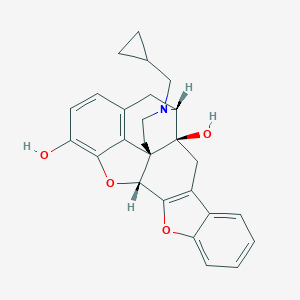

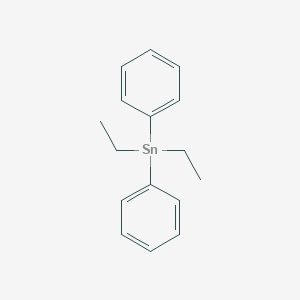

![2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-](/img/structure/B52499.png)